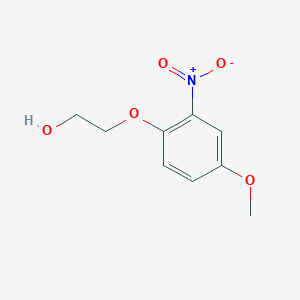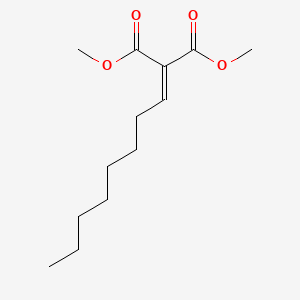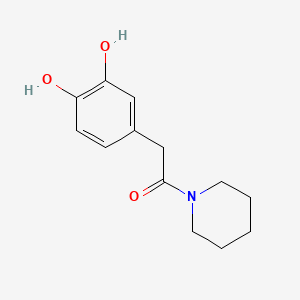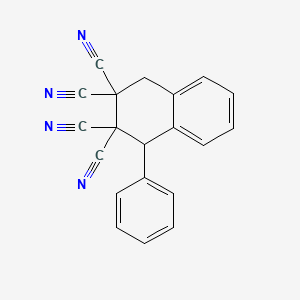![molecular formula C18H17NS B14318047 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzenethiol is an organic compound characterized by its unique structure, which includes an indole moiety and a benzenethiol group connected via an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol typically involves the following steps:
Formation of the Indole Derivative: The indole derivative, 3,3-dimethylindole, can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetone under acidic conditions.
Ethenylation: The indole derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Thiol Addition: Finally, the ethenylated indole is reacted with benzenethiol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Heck reaction and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The ethenyl linkage can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The indole and benzenethiol moieties can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted indole or benzenethiol derivatives depending on the electrophile used.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential ligand in transition metal-catalyzed reactions.
Biology:
Fluorescent Probes: The indole moiety can be used in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol depends on its application. In biological systems, the indole moiety can interact with various biomolecules through π-π stacking and hydrogen bonding, influencing cellular pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Similar Compounds:
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]phenol: Similar structure but with a hydroxyl group instead of a thiol.
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzene: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the indole and thiol functionalities, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C18H17NS |
|---|---|
分子量 |
279.4 g/mol |
IUPAC 名称 |
2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol |
InChI |
InChI=1S/C18H17NS/c1-18(2)14-8-4-5-9-15(14)19-17(18)12-11-13-7-3-6-10-16(13)20/h3-12,20H,1-2H3/b12-11+ |
InChI 键 |
BVBRTPFWVOMDPJ-VAWYXSNFSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3S)C |
规范 SMILES |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=CC=C3S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)


